molecular formula C10H12N2OS B1481532 (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092500-12-2

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481532
CAS No.: 2092500-12-2
M. Wt: 208.28 g/mol
InChI Key: NDDGOEHHRFIROZ-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is an organic compound that features a pyrazole ring substituted with an ethyl group, a thiophene ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with thiophene-3-carbaldehyde to form the pyrazole ring, followed by the introduction of the methanol group through a reduction reaction. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the thiophene or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)formaldehyde or (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: Formation of reduced thiophene or pyrazole derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
  • (1-ethyl-3-(furan-3-yl)-1H-pyrazol-5-yl)methanol
  • (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Uniqueness

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds with different heterocyclic rings, such as furan or pyridine, which may exhibit different chemical behaviors and applications.

Properties

IUPAC Name

(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGOEHHRFIROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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